molecular formula C9H9BrF2O B8027062 1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene

Cat. No.: B8027062
M. Wt: 251.07 g/mol
InChI Key: LYTRUZGPMAKUPV-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene (CAS: 1881329-68-5; molecular formula: C₉H₈BrF₂O; molecular weight: 247.07 g/mol) is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine atoms at positions 2 and 4, and a propan-2-yloxy (isopropoxy) group at position 3 . This substitution pattern confers unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the electron-withdrawing halogens and moderately bulky alkoxy group, influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic substitutions .

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTRUZGPMAKUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2,4-difluoro-3-(propan-2-yloxy)benzene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to achieve selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .

Comparison with Similar Compounds

Positional Isomers

  • 1-Bromo-2,3-difluoro-4-(propan-2-yloxy)benzene (YF-3040; CAS: 1881330-56-8): This positional isomer shifts the fluorine atoms to positions 2 and 3, altering steric interactions and electronic effects. The para-substituted propan-2-yloxy group may enhance solubility in nonpolar solvents compared to the meta-substituted target compound .
  • 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene (HR153918; CAS: 1309933-98-9) :
    Identical to the target compound but numbered differently (IUPAC numbering), confirming structural equivalence .

Alkoxy Group Variations

  • 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene (YF-3172; CAS: 1309933-03-6) :
    Replacing propan-2-yloxy with 2-methylpropoxy introduces greater steric bulk. This may reduce reaction rates in cross-coupling due to hindered access to the bromine atom .

  • 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene (CAS: 1807187-83-2) :
    The trifluoromethoxy group (CF₃O−) is strongly electron-withdrawing, increasing electrophilicity at the bromine position compared to the target’s isopropoxy group. Molecular weight increases to 276.99 g/mol, and higher fluorine content may lower boiling point .

Halogenation Patterns

  • 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene (CAS: 1263377-74-7) :
    Substitution of the alkoxy group with a trifluoromethyl (CF₃) group enhances lipophilicity and electron-withdrawing effects. This compound (C₇H₂BrF₅; MW: 260.99 g/mol) exhibits higher acute toxicity (H302, H315, H319, H335) than the target compound .

  • 1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9) :
    The additional bromine atom at position 1 increases molecular weight (271.89 g/mol) and reactivity in sequential substitution reactions. Dibromination may complicate regioselectivity in synthetic applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Hazards (GHS)
Target Compound 247.07 Br, 2F, isopropoxy Not reported Likely H302, H315 (inferred)
1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene 276.99 Br, 2F, CF₃O− Not reported H302, H315, H319, H335
1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene 260.99 Br, 2F, CF₃ Not reported H302, H315, H319, H335
1,4-Dibromo-2,3-difluorobenzene 271.89 2Br, 2F Not reported Acute toxicity, skin irritation

Biological Activity

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene, with the CAS number 1881329-68-5, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of substituted phenolic compounds and is characterized by its unique molecular structure, which includes bromine and fluorine substituents. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C₉H₉BrF₂O
  • Molar Mass : 251.07 g/mol
  • Structural Formula :
    Br C6H3 F 2 O C CH 3 2 \text{Br C}_6\text{H}_3\text{ F }_2\text{ O C CH 3 2 }

Biological Activity Overview

The biological activity of this compound can be categorized into various areas including antimicrobial, antifungal, and potential pharmaceutical applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that halogenated phenolic compounds possess enhanced antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
CompoundActivity against E. coliActivity against S. aureus
This compoundModerateHigh
Control (No treatment)No activityNo activity

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies demonstrate that it can inhibit fungal growth effectively:

  • Case Study : In a laboratory setting, the compound was tested against Candida albicans, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of halogen atoms may enhance its interaction with microbial cell membranes or enzymes involved in metabolic pathways.

Toxicity and Safety Profile

Understanding the safety profile of this compound is essential for its potential use in therapeutic applications:

  • Toxicity Studies : Preliminary toxicity evaluations indicate that while the compound shows effective biological activity, it also exhibits cytotoxic effects at higher concentrations. The LD50 value in rat models was reported to be approximately 2000 mg/kg .

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